molecular formula C10H8ClNO B1586139 1-(5-chloro-1H-indol-3-yl)ethanone CAS No. 51843-24-4

1-(5-chloro-1H-indol-3-yl)ethanone

Cat. No. B1586139
CAS RN: 51843-24-4
M. Wt: 193.63 g/mol
InChI Key: LEUBXJIHEAWOHZ-UHFFFAOYSA-N
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Description

1-(5-Chloro-1H-indol-3-yl)ethanone (5-Chloro-IND) is a synthetic compound with a wide range of applications in the scientific research field. It is a derivative of the indole family of compounds, which are known for their aromatic and aromaticity-enhancing properties. 5-Chloro-IND has been used in a variety of studies, ranging from its use as a molecular probe in structural biology, to its application in drug discovery, to its potential use in the development of new therapeutic agents.

Scientific Research Applications

Antibacterial and Antifungal Activities

1-(5-chloro-1H-indol-3-yl)ethanone and its derivatives demonstrate significant antimicrobial activity. Research has shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria, such as Bacillus subtilis and Escherichia coli, as well as fungi like Aspergillus niger and Candida albicans (Letters in Applied NanoBioScience, 2020).

Anti-inflammatory Agents

Indole derivatives including this compound have been synthesized and evaluated for their anti-inflammatory properties. These compounds were tested using the carrageenan-induced Rat Hind Paw Edema model and showed promising results (Current drug discovery technologies, 2022).

Corrosion Inhibition

Indole derivatives, such as this compound, have been investigated for their application as corrosion inhibitors. They demonstrate significant inhibitory effects in corrosive environments, such as hydrochloric acid, which can be crucial for protecting industrial materials (International Journal of Corrosion and Scale Inhibition, 2020).

Antioxidant and Antimicrobial Agents

Synthesized derivatives of this compound have been found to exhibit notable antioxidant and antimicrobial activities. These activities are comparable to standard drugs, making them significant in pharmaceutical research (Beni-Suef University Journal of Basic and Applied Sciences, 2016).

Antitubercular Agents

Derivatives of this compound have been synthesized and evaluated for their antitubercular activity. These compounds have shown effectiveness against tuberculosis-causing bacteria, making them potential candidates for antitubercular drug development (Medicinal Chemistry Research, 2011).

Synthesis of Complex Molecules

This compound serves as a key intermediate in the synthesis of complex molecules. It is used in various chemical reactions and processes to create novel compounds with potential pharmaceutical applications (Journal of Molecular Structure, 2016).

properties

IUPAC Name

1-(5-chloro-1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-6(13)9-5-12-10-3-2-7(11)4-8(9)10/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUBXJIHEAWOHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376622
Record name 1-(5-chloro-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51843-24-4
Record name 1-(5-chloro-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 1-(5-chloro-1H-indol-3-yl)ethanone in the synthesis of the novel Mannich bases described in the research paper?

A: this compound serves as a crucial starting material in the multi-step synthesis of the novel Mannich base derivatives. The research paper outlines its reaction with chloroethyl acetate in the presence of potassium carbonate (K2CO3) and dimethylformamide (DMF) []. This reaction yields an intermediate product which is then treated with 4-hydrazinopyridine, ultimately leading to the formation of 2-(5-chloro-3-(1-(2-pyridin-4-yl)hydrazono)ethyl)-1H-indol-1-yl)acetate. This compound then undergoes a series of further transformations, including Vilsmeier-Haack reaction, reactions with various anilines, hydrazine hydrate, and finally, a Mannich reaction to yield the final Mannich base derivatives [].

Q2: Does the research paper discuss any spectroscopic data to characterize this compound?

A: While the research paper focuses on the synthesis and antimicrobial activity of the final Mannich base derivatives, it doesn't delve into the specific spectroscopic characterization of each intermediate, including this compound []. Further investigation and analysis would be needed to obtain detailed spectroscopic data for this specific compound.

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